molecular formula C9H15ClN2O3 B7970871 N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate

N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate

Cat. No.: B7970871
M. Wt: 234.68 g/mol
InChI Key: YZOBUEFCSOHCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate is a chemical compound with the molecular formula C9H12N2O2·ClH·H2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxy group, and an acetamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate typically involves the reaction of 5-amino-2-methoxyaniline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt, followed by hydration to form the hydrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted methoxy derivatives. These products have various applications in chemical synthesis and research .

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions contribute to the compound’s biological activity and its effects on various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate is unique due to the presence of both amino and methoxy groups, which provide a combination of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)acetamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH.H2O/c1-6(12)11-8-5-7(10)3-4-9(8)13-2;;/h3-5H,10H2,1-2H3,(H,11,12);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOBUEFCSOHCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)OC.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.